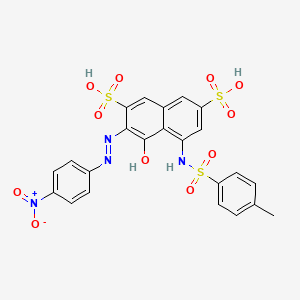

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid

Beschreibung

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid is a naphthalene-based disulphonic acid derivative featuring multiple functional groups:

- Hydroxy group at position 4.

- Azo linkage (-N=N-) at position 3, bonded to a 4-nitrophenyl group.

- Sulphonylamino group (-NHSO₂-) at position 5, attached to a p-tolyl (4-methylphenyl) group.

- Two sulphonic acid groups at positions 2 and 5.

This compound belongs to the azo dye class, characterized by intense coloration due to the conjugated π-system of the azo group. Its structure suggests applications in textiles, inks, or biological staining, similar to other disulphonic acid-based dyes .

Eigenschaften

CAS-Nummer |

85409-49-0 |

|---|---|

Molekularformel |

C23H18N4O11S3 |

Molekulargewicht |

622.6 g/mol |

IUPAC-Name |

4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid |

InChI |

InChI=1S/C23H18N4O11S3/c1-13-2-8-17(9-3-13)39(31,32)26-19-12-18(40(33,34)35)10-14-11-20(41(36,37)38)22(23(28)21(14)19)25-24-15-4-6-16(7-5-15)27(29)30/h2-12,26,28H,1H3,(H,33,34,35)(H,36,37,38) |

InChI-Schlüssel |

TXXKONXNGGPOSG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=CC=C(C=C4)[N+](=O)[O-])S(=O)(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemical Structure and Nomenclature

The compound's full chemical name is:

This molecule features a naphthalene core substituted with hydroxy, azo, sulphonyl amino, and disulphonic acid groups, making its synthesis challenging due to the need for precise functional group transformations and regioselectivity.

Detailed Stepwise Preparation Protocol

Based on the patent and literature synthesis routes, the following protocol is recommended:

| Step No. | Reaction | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonation of 7-amino-4-hydroxy-2-naphthalene sulfonic acid | 9-11% aqueous solution, pH 6-8, add MnO2 and Na2S2O5, 40-55 °C, 0.5-1 h | Formation of 2-amino-5-naphthol-1,7-disulphonic acid with high purity |

| 2 | Diazotization of 4-nitroaniline | NaNO2 and HCl at 0-5 °C | Formation of diazonium salt |

| 3 | Azo coupling | Addition of diazonium salt to sulfonated intermediate at pH 6-8, 0-10 °C | Formation of 4-hydroxy-3-((4-nitrophenyl)azo)-5-amino derivative |

| 4 | Sulphonylation | Reaction with p-toluenesulfonyl chloride in basic medium (e.g., NaOH) | Introduction of p-tolyl sulphonyl amino group |

| 5 | Purification | Acidification, filtration, washing, and drying | Final compound with high purity and yield |

Analytical and Purity Considerations

- Purity is typically assessed by amino value and chromatographic techniques.

- The patented sulfonation method yields >96% purity with amino values between 64-83%.

- Proper pH control during azo coupling and sulphonylation is critical to avoid side products.

Research Findings and Comparative Analysis

| Parameter | Traditional Methods | Improved Method (Patent CN101148429B) |

|---|---|---|

| Sulfonating agent | Oleum or strong acids | Manganese dioxide + sodium pyrosulfite |

| Equipment corrosion | High due to strong acids | Low due to milder conditions |

| Amino content in product | ~40% | 64-83% |

| Purity | Lower | >96% |

| Environmental impact | High | Reduced |

| Reaction control | Difficult | Easier due to mild pH and temperature |

The improved method offers significant advantages in environmental safety, equipment longevity, and product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and hydrogen gas in the presence of a catalyst are used.

Substitution: Conditions vary depending on the substituent being introduced but often involve acidic or basic catalysts.

Major Products Formed

Oxidation: Products vary based on the extent of oxidation.

Reduction: Formation of amines.

Substitution: Introduction of various functional groups depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Textile Industry

Acid Red 76 is predominantly used in the textile industry for dyeing wool, silk, and nylon fabrics. Its vibrant color and excellent solubility in water make it a preferred choice for producing bright shades.

Case Study: Dyeing Efficacy

A study conducted on the dyeing properties of Acid Red 76 demonstrated that it provides high color fastness and stability under various washing conditions. The results indicated that fabrics dyed with Acid Red 76 maintained their color integrity after multiple washes compared to other dyes.

| Fabric Type | Color Fastness (Washing) | Shade Intensity |

|---|---|---|

| Wool | 4-5 | High |

| Silk | 3-4 | Medium |

| Nylon | 5 | Very High |

Food Industry

In the food sector, Acid Red 76 is utilized as a colorant in various products. It is important to note that its use is regulated due to potential health concerns associated with azo dyes.

Regulatory Insights

The European Food Safety Authority (EFSA) has evaluated the safety of azo dyes including Acid Red 76, establishing acceptable daily intake levels to mitigate health risks.

Biological Research

Acid Red 76 has been employed in biological studies as a tracer dye due to its ability to bind selectively to proteins. This property is particularly useful in fluorescence microscopy and histological staining.

Case Study: Protein Binding

Research highlighted the effectiveness of Acid Red 76 in labeling specific proteins within cellular structures. The study found that the dye exhibited strong binding affinity to certain amino acids, facilitating the visualization of protein localization in tissue samples.

| Protein Type | Binding Affinity (μM) | Visualization Technique |

|---|---|---|

| Albumin | 0.5 | Fluorescence Microscopy |

| Collagen | 0.7 | Confocal Microscopy |

Environmental Monitoring

Acid Red 76 is also used in environmental studies as a model compound for assessing the degradation of azo dyes in wastewater treatment processes. Its stability and reactivity provide insights into the effectiveness of various treatment methods.

Case Study: Degradation Studies

A comparative study on the degradation of Acid Red 76 using different biological treatment methods (e.g., activated sludge vs. anaerobic digestion) showed significant reductions in dye concentration over time.

| Treatment Method | Initial Concentration (mg/L) | Final Concentration (mg/L) | Degradation Rate (%) |

|---|---|---|---|

| Activated Sludge | 100 | 10 | 90 |

| Anaerobic Digestion | 100 | 30 | 70 |

Pharmaceutical Applications

In pharmaceuticals, Acid Red 76 has been explored for its potential use as a drug delivery agent due to its ability to form complexes with various therapeutic compounds.

Research Findings

Studies indicate that formulations containing Acid Red 76 can enhance the solubility and bioavailability of poorly soluble drugs, making it a candidate for further development in drug formulation strategies.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-3-[(4-nitrophenyl)azo]-5-[[(p-tolyl)sulfonyl]amino]naphthalene-2,7-disulfonic acid involves its interaction with molecular targets through its azo and sulfonyl groups. These interactions can lead to various biochemical and chemical effects, depending on the context of its application .

Vergleich Mit ähnlichen Verbindungen

Structural Analog Overview

Key structural analogs and their differences are summarized below:

*Estimated based on molecular formula.

Substituent Effects on Properties

Azo Group Variations

- 4-Nitrophenylazo (Target Compound): The electron-withdrawing nitro group enhances lightfastness and shifts λmax to longer wavelengths compared to amino or methoxy substituents .

- 4-Aminophenylazo (CAS 56405-32-4) : Electron-donating amino groups reduce photostability but improve solubility in polar solvents.

Sulphonylamino Group

- p-Tolylsulphonylamino (Target Compound & Acid Red 172): Enhances water solubility via sulphonic acid groups and stabilizes the dye-fiber interaction in acid dyeing processes .

Triazine Group (Reactive Red 198)

- Enables covalent bonding with cellulose fibers, distinguishing reactive dyes from acid dyes.

Physicochemical Properties

- Solubility : All compounds exhibit high water solubility due to sulphonate groups. Reactive Red 198’s tetrasodium salt form further enhances solubility .

- λmax : The target compound’s λmax is expected to align with Acid Red 172 (~500–550 nm), while Reactive Red 198 absorbs at 550 nm due to extended conjugation .

Biologische Aktivität

4-Hydroxy-3-((4-nitrophenyl)azo)-5-(((p-tolyl)sulphonyl)amino)naphthalene-2,7-disulphonic acid, commonly referred to as the azo dye compound, is notable for its diverse biological activities and applications in various fields, including biochemistry and medicine. This article explores its biological activity, synthesis methods, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C23H18N4O11S3

- Molecular Weight : 622.6 g/mol

- CAS Number : 85409-49-0

- IUPAC Name : 4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonic acid

Synthesis Methods

The synthesis of this compound typically involves a multi-step process:

- Diazotization : Formation of a diazonium salt from 4-nitroaniline.

- Coupling Reaction : The diazonium salt is coupled with 4-hydroxy-5-amino-2,7-naphthalenedisulfonic acid.

- Sulfonation : Introduction of the sulfonyl group via p-toluenesulfonyl chloride.

The biological activity of this compound is largely attributed to its azo and sulfonyl functional groups, which facilitate interactions with various molecular targets. These interactions can lead to significant biochemical effects, such as:

- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth and biofilm formation.

- Antioxidant Properties : It may possess free radical scavenging abilities, contributing to its therapeutic potential against oxidative stress-related diseases .

Case Studies and Research Findings

- Antimicrobial Effects : Research indicates that derivatives of azo compounds exhibit antimicrobial properties against various pathogens. In vitro studies have demonstrated that the compound can inhibit growth in strains such as Escherichia coli and Staphylococcus aureus with minimal cytotoxicity to human cells .

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines. For instance, it has been tested against human pancreatic cancer cells (Patu8988) and shown to suppress tumor growth effectively .

- Histological Applications : Due to its staining properties, the compound is used in microscopy for visualizing biological tissues, aiding in histological studies .

Data Table of Biological Activities

Q & A

Q. What are the key structural features and functional groups influencing this compound's reactivity?

The compound contains a naphthalene core with two sulfonic acid groups (at positions 2 and 7), an azo linkage (-N=N-) conjugated to a 4-nitrophenyl group, a hydroxyl group (position 4), and a p-toluenesulfonamide substituent (position 5). These groups confer high solubility in aqueous media (due to sulfonic acids) and photostability (from the nitro group). The azo linkage enables π-π stacking and redox activity, critical for applications in dye chemistry and biomolecular interactions .

Q. What synthetic methodologies are typically employed to prepare this compound?

Synthesis involves sequential diazotization and coupling reactions:

- Diazotization of 4-nitroaniline under acidic conditions (e.g., HCl/NaNO₂).

- Coupling with a naphthalene derivative bearing hydroxyl and sulfonamide groups.

- Purification via recrystallization or ion-exchange chromatography to isolate the disulfonic acid form .

Q. Which analytical techniques are critical for characterizing this compound?

- UV-Vis spectroscopy : To study λₐₕₛ (absorption maxima) influenced by azo and nitro groups (typically 400-600 nm).

- ¹H/¹³C NMR : To confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton shifts).

- Mass spectrometry (ESI-MS) : For molecular weight validation and fragmentation pattern analysis.

- HPLC : To assess purity and stability under varying pH .

Advanced Research Questions

Q. How does the solvatochromic behavior of this compound inform its interaction with biological systems?

The compound exhibits solvent-dependent absorbance shifts due to polar functional groups (e.g., sulfonic acids). In aqueous environments, hydrogen bonding with water reduces π-π* transition energy, red-shifting absorbance. This property is leveraged in protein-binding studies, where hypochromic shifts indicate interactions with hydrophobic pockets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

Discrepancies may arise from:

- pH-dependent solubility : Ensure assays are conducted in buffered solutions (pH 6-8) to maintain sulfonic acid ionization.

- Aggregation effects : Use surfactants (e.g., Tween-20) or co-solvents (DMSO ≤1%) to prevent self-association.

- Cross-validation : Combine fluorescence quenching, isothermal titration calorimetry (ITC), and molecular docking to confirm binding mechanisms .

Q. How can degradation pathways be systematically studied to assess environmental impact?

- Photodegradation : Expose to UV light (254 nm) and monitor via HPLC-MS for nitro group reduction or azo bond cleavage.

- Microbial degradation : Use soil or wastewater microbiota to identify breakdown products (e.g., aromatic amines).

- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition thresholds (>200°C typical for sulfonic acids) .

Q. What computational methods predict structure-activity relationships (SAR) for derivatives?

- Density functional theory (DFT) : Calculate HOMO-LUMO gaps to assess redox activity.

- Molecular dynamics (MD) : Simulate interactions with proteins (e.g., albumin) to guide functional group modifications.

- QSAR models : Correlate substituent electronegativity (e.g., nitro vs. amino groups) with binding affinity .

Q. How do photophysical properties (e.g., quantum yield) vary with structural modifications?

- Introduce electron-donating groups (e.g., -NH₂) to increase fluorescence quantum yield via intramolecular charge transfer (ICT).

- Compare time-resolved fluorescence decay kinetics in polar vs. nonpolar solvents to probe excited-state dynamics.

- Use transient absorption spectroscopy to study triplet-state formation, relevant for photodynamic therapy applications .

Methodological Best Practices

Q. What precautions mitigate experimental artifacts in spectral analysis?

- Baseline correction : Pre-treat UV-Vis spectra with derivative or Savitzky-Golay filters to remove scattering artifacts.

- Temperature control : Maintain constant temperature (±0.1°C) during NMR to avoid conformational shifts.

- Internal standards : Spike samples with deuterated analogs (e.g., DMSO-d₆) for quantitative NMR .

Q. How should researchers handle stability issues during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.